2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone
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Description
2-((4-((4-Bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a useful research compound. Its molecular formula is C21H13BrClNO4S3 and its molecular weight is 554.87. The purity is usually 95%.
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Biological Activity
The compound 2-((4-((4-bromophenyl)sulfonyl)-2-(thiophen-2-yl)oxazol-5-yl)thio)-1-(4-chlorophenyl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure
The compound features several functional groups:
- Bromophenyl group
- Sulfonyl group
- Oxazole ring
- Chlorophenyl group
These structural elements contribute to its pharmacological properties and interactions with biological targets.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the oxazole ring.
- Introduction of the bromophenyl and chlorophenyl groups.
- Sulfonation and thioether formation.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities, including:
Antimicrobial Activity
Studies have shown that related compounds possess significant antibacterial properties against strains like Salmonella typhi and Bacillus subtilis. The presence of the sulfonyl group enhances the interaction with bacterial enzymes, potentially leading to inhibition of growth .
Analgesic Properties
The analgesic activity of similar oxazole derivatives has been evaluated using pharmacological tests such as the writhing test and hot plate test. Results indicate that these compounds can effectively reduce pain responses in animal models .
Anti-inflammatory Effects
Molecular docking studies suggest that the compound may inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. This inhibition could lead to reduced inflammation and pain .
The biological activity of this compound is likely mediated through:
- Binding to Enzymes: The sulfonamide moiety may facilitate strong interactions with target enzymes involved in pain and inflammation.
- Modulation of Receptors: The presence of aromatic rings allows for potential interactions with various receptors, influencing their activity.
Data Table: Biological Activities of Related Compounds
Case Studies
- Analgesic Activity Study : In a study assessing the analgesic effects of oxazol derivatives, compounds containing the bromophenyl sulfonamide exhibited significant reductions in pain response compared to controls. The study utilized both acute toxicity assessments and histopathological evaluations to confirm safety profiles alongside efficacy .
- Antimicrobial Screening : A series of synthesized compounds were tested against various bacterial strains, revealing moderate to strong activity against Bacillus subtilis. The presence of specific substituents influenced their antibacterial potency .
Properties
IUPAC Name |
2-[[4-(4-bromophenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-yl]sulfanyl]-1-(4-chlorophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrClNO4S3/c22-14-5-9-16(10-6-14)31(26,27)20-21(28-19(24-20)18-2-1-11-29-18)30-12-17(25)13-3-7-15(23)8-4-13/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZDWKKQBGLVGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(O2)SCC(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=C(C=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrClNO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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